

# Application Notes: <sup>19</sup>F NMR Spectroscopy of Proteins Containing 5-Fluoro-d-tryptophan

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## Compound of Interest

Compound Name: 5-Fluoro-d-tryptophan

Cat. No.: B1331624

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## Introduction

Fluorine-19 Nuclear Magnetic Resonance (<sup>19</sup>F NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The introduction of a fluorine atom, an NMR-active nucleus (spin 1/2) with 100% natural abundance and high gyromagnetic ratio, into a protein provides a sensitive and specific probe.<sup>[1][2][3]</sup> **5-Fluoro-d-tryptophan** is a commonly used fluorinated amino acid analog for these studies. Its incorporation into proteins is often minimally perturbing to the overall structure and function.<sup>[4]</sup> The large chemical shift range of <sup>19</sup>F makes it highly sensitive to subtle changes in the local environment, providing valuable insights into ligand binding, conformational changes, and protein dynamics.<sup>[1][2][3]</sup> This application note provides an overview of the applications, experimental protocols, and data analysis for <sup>19</sup>F NMR studies of proteins labeled with **5-Fluoro-d-tryptophan**.

## Applications

- **Ligand Binding and Fragment-Based Screening:** <sup>19</sup>F NMR is extensively used to monitor the binding of ligands, including small molecules, peptides, and other proteins.<sup>[4][5][6]</sup> Changes in the <sup>19</sup>F chemical shift, line width, and signal intensity upon ligand titration can be used to determine binding affinities (K<sub>d</sub>) and kinetics (k<sub>on</sub>, k<sub>off</sub>).<sup>[4][5]</sup> The simplicity of one-dimensional <sup>19</sup>F NMR spectra makes it an ideal method for high-throughput fragment-based drug discovery.<sup>[4]</sup>
- **Conformational Changes:** The sensitivity of the <sup>19</sup>F chemical shift to the local environment allows for the detection of subtle conformational changes in proteins.<sup>[7][8]</sup> This can be used

to study protein folding, allostery, and the effects of mutations. For instance, the binding of L-histidine to the histidine-binding protein J induces a downfield shift of the  $^{19}\text{F}$  resonance, indicating a conformational change to a more hydrophobic environment for the fluorine nucleus.[7]

- **Protein Dynamics:**  $^{19}\text{F}$  NMR relaxation studies can provide information on the dynamics of the tryptophan side chain and the protein backbone on a wide range of timescales.[7][9][10] Measurements of spin-lattice ( $R_1$ ) and spin-spin ( $R_2$ ) relaxation rates can reveal information about molecular motions.[10] For example, studies on the Hsf1 DNA-binding domain used  $^{19}\text{F}$  NMR to monitor the flipping of a tryptophan residue between buried and solvent-exposed conformations.[9]
- **Resonance Assignment:** In cases where a protein contains multiple tryptophan residues, site-directed mutagenesis can be employed to assign the corresponding  $^{19}\text{F}$  resonances.[2] By systematically replacing each tryptophan with another amino acid, such as phenylalanine, the disappearance of a specific resonance in the  $^{19}\text{F}$  NMR spectrum allows for its unambiguous assignment.[2]

## Experimental Protocols

### 1. Protein Labeling with **5-Fluoro-d-tryptophan**

Incorporation of **5-Fluoro-d-tryptophan** into proteins is typically achieved through biosynthetic methods in expression systems like *E. coli* or *Pichia pastoris*. [1][11]

#### Protocol for Labeling in *E. coli*

This protocol is adapted from methods describing the use of 5-fluoroindole as a precursor, which is a more economical approach than using 5-fluoro-L-tryptophan directly.[1][5]

- **Culture Preparation:** Grow *E. coli* BL21 cells harboring the expression plasmid for the protein of interest in a minimal media starter culture overnight at 37°C with shaking.
- **Inoculation:** Inoculate a larger volume of minimal media with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (O.D. 600) reaches 0.6.[1]

- Temperature Shift: Reduce the shaker temperature to 18°C and continue to shake for one hour.[\[1\]](#)
- Induction and Labeling: Add 5-fluoroindole to the culture. Immediately after, induce protein expression with isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[\[1\]](#)
- Expression: Incubate the culture at 18°C for 18-20 hours with shaking.[\[1\]](#)
- Harvesting: Harvest the cells by centrifugation at 4,000 rpm at 4°C.[\[1\]](#)
- Purification: Discard the supernatant and store the cell pellet at -80°C until purification. The labeled protein can then be purified using standard protocols established for the unlabeled protein.[\[1\]](#)

#### Protocol for Labeling in *Pichia pastoris*

A method for cost-effective labeling of G protein-coupled receptors (GPCRs) with 5-fluorotryptophan using 5-fluoroindole as a precursor has been described for expression in *Pichia pastoris*.[\[11\]](#)

#### 2. <sup>19</sup>F NMR Data Acquisition

- Sample Preparation: Prepare the <sup>19</sup>F-labeled protein sample in an appropriate buffer. A typical concentration for protein-observed <sup>19</sup>F NMR is in the micromolar range (e.g., 50  $\mu$ M).[\[6\]](#)
- Spectrometer Setup: NMR experiments are typically performed on high-field spectrometers equipped with a cryoprobe.[\[10\]](#)[\[12\]](#)
- 1D <sup>19</sup>F NMR: Acquire one-dimensional <sup>19</sup>F NMR spectra to observe the fluorine resonances. A simple pulse-acquire sequence is often sufficient.[\[1\]](#)
- Referencing: Chemical shifts can be referenced externally to a standard such as trifluoroacetic acid (TFA).[\[10\]](#)[\[12\]](#)

- **Ligand Titration:** For binding studies, acquire a series of 1D  $^{19}\text{F}$  NMR spectra while titrating a ligand into the protein sample.
- **Relaxation Measurements:** To study dynamics, perform experiments to measure  $R_1$  and  $R_2$  relaxation rates.

## Data Presentation

Quantitative data from  $^{19}\text{F}$  NMR studies are summarized in the tables below.

Table 1:  $^{19}\text{F}$  Chemical Shift Changes Upon Ligand Binding

Protein	Ligand	$\Delta\delta$ (ppm)	Reference
Histidine-binding protein J	L-histidine	$\sim 0.6$	[7]
USP5 Zf-UBD	Ubiquitin peptide	Significant chemical shift	[6]

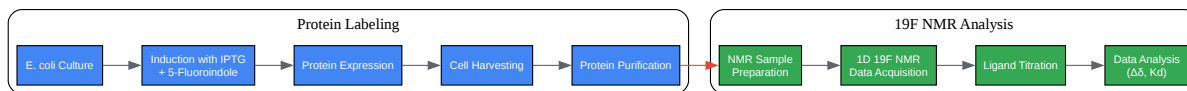
Table 2: Dissociation Constants ( $K_d$ ) Determined by  $^{19}\text{F}$  NMR

Protein	Ligand	$K_d$ ( $\mu\text{M}$ )	Reference
hPDI b'x	$\Delta$ -somatostatin	$23 \pm 4$	[5]
SH3 Domain	Proline-rich peptide	150	[4]

Table 3:  $^{19}\text{F}$  Relaxation Rates of 5-Fluoro-L-tryptophan

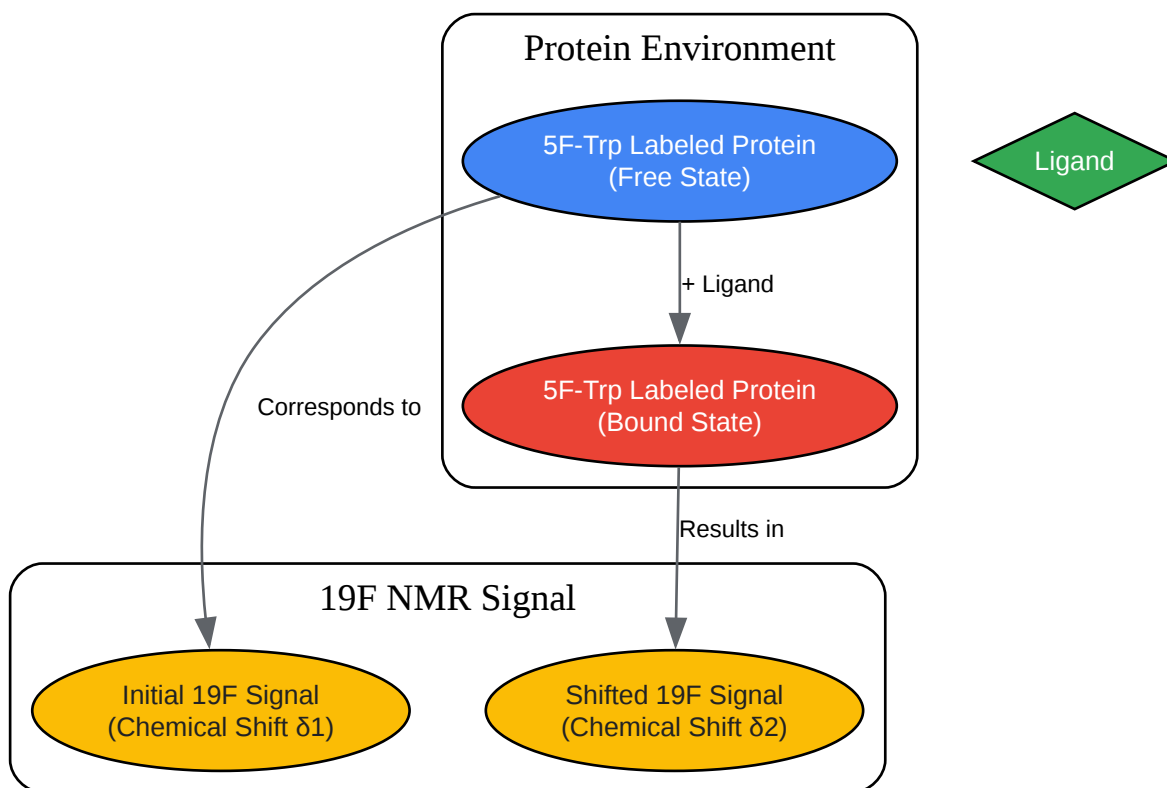
Sample	$R_1$ ( $\text{s}^{-1}$ )	$R_2$ ( $\text{s}^{-1}$ )	Field Strength (T)	Temperature (K)	Reference
Free 5F-L-Trp	0.75	-	14.1	298	[10]

## Visualizations



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Caption: Experimental workflow for  $^{19}\text{F}$  NMR studies of 5-fluorotryptophan labeled proteins.



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Caption: Ligand binding detection by monitoring changes in the  $^{19}\text{F}$  NMR chemical shift.

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